molecular formula C13H17N3 B11736499 benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine

benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11736499
M. Wt: 215.29 g/mol
InChI Key: IHWMWUDJQXIIEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine is a compound that features a benzyl group attached to a pyrazole ring, which is further substituted with dimethyl groups. This compound is part of the pyrazole family, known for their versatile applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of benzyl chloride with 1,4-dimethyl-1H-pyrazole-5-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Reduced forms of the compound, such as alkanes or alcohols.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both benzyl and dimethyl groups can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C13H17N3/c1-11-8-15-16(2)13(11)10-14-9-12-6-4-3-5-7-12/h3-8,14H,9-10H2,1-2H3

InChI Key

IHWMWUDJQXIIEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.